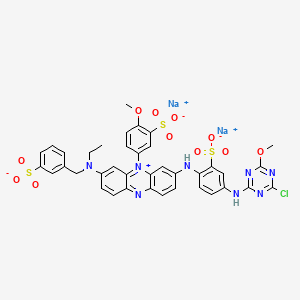

Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83929-57-1 |

|---|---|

Molecular Formula |

C38H31ClN8Na2O11S3 |

Molecular Weight |

953.3 g/mol |

IUPAC Name |

disodium;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-methoxy-3-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C38H33ClN8O11S3.2Na/c1-4-46(21-22-6-5-7-27(16-22)59(48,49)50)25-10-14-29-32(19-25)47(26-11-15-33(57-2)35(20-26)61(54,55)56)31-17-23(8-12-28(31)42-29)40-30-13-9-24(18-34(30)60(51,52)53)41-37-43-36(39)44-38(45-37)58-3;;/h5-20H,4,21H2,1-3H3,(H4,41,42,43,44,45,48,49,50,51,52,53,54,55,56);;/q;2*+1/p-2 |

InChI Key |

NKODOKRNQQQZAU-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)OC)S(=O)(=O)[O-])N=C3C=C2)C7=CC(=C(C=C7)OC)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

The compound Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C38H33ClN8O11S3·2Na

- Molecular Weight : 953.34 g/mol

- CAS Number : 83929-57-1

- EINECS Number : 281-349-8

This compound features multiple functional groups, including sulfonate and methoxy groups, which may contribute to its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interactions at the molecular level. Here are some proposed mechanisms:

- Enzyme Inhibition : The presence of the triazine moiety suggests potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : The structure indicates possible interactions with various receptors, particularly in the nervous system or immune response pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, potentially due to their ability to disrupt cellular processes.

Pharmacological Effects

Studies have indicated several pharmacological effects associated with similar compounds:

- Anticancer Activity : Compounds with triazine structures have been investigated for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine release.

- Antimicrobial Effects : Certain analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity

A study conducted on triazine derivatives showed that compounds similar to the one inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

Research on related phenazinium compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that these compounds disrupt bacterial cell wall synthesis and function through oxidative stress mechanisms.

Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Agents :

- The triazine moiety in the compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of triazine can inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cells .

- Antimicrobial Activity :

Dye Chemistry Applications

- Dyeing Processes :

- Fluorescent Dyes :

Material Science Applications

- Organic Photovoltaics :

-

Nanocomposite Materials :

- The compound can be integrated into nanocomposite materials to improve mechanical properties and thermal stability. Studies have reported that adding such compounds to polymer matrices results in enhanced performance characteristics suitable for various industrial applications.

Case Studies

Preparation Methods

Phenazinium Core Formation

- The phenazinium core is typically synthesized via oxidative cyclization of appropriate diphenylamine derivatives.

- Starting materials include substituted anilines bearing sulfonate groups, which are sulfonated aromatic amines.

- Oxidative agents such as ferric chloride or other mild oxidants are used to promote ring closure forming the phenazinium cation.

Introduction of Sulfonate Groups

- Sulfonation is performed on aromatic rings using sulfuric acid or chlorosulfonic acid under controlled temperature to introduce sulfonic acid groups (-SO3H).

- These groups are subsequently neutralized with sodium hydroxide to form sulfonate salts, enhancing water solubility.

Attachment of 4-chloro-6-methoxy-1,3,5-triazin-2-yl Amino Substituent

- The 4-chloro-6-methoxy-1,3,5-triazine moiety is introduced via nucleophilic aromatic substitution.

- The chlorine atom on the triazine ring is displaced by an amino group on the sulfonated phenyl ring.

- This step requires mild heating and polar aprotic solvents to facilitate substitution without decomposing sensitive groups.

Formation of Disodium Salt

- The final compound is converted into its disodium salt form by treatment with sodium hydroxide or sodium carbonate.

- This step ensures the compound is in a stable, water-soluble salt form suitable for applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Phenazinium core formation | Diphenylamine derivatives, FeCl3 | 0–25 °C | 2–4 hours | Controlled oxidation to avoid overreaction |

| Sulfonation | H2SO4 or ClSO3H | 0–50 °C | 1–3 hours | Temperature control critical to avoid degradation |

| Nucleophilic substitution | 4-chloro-6-methoxy-1,3,5-triazine, amine | 50–80 °C | 4–8 hours | Polar aprotic solvent (e.g., DMF) preferred |

| Salt formation | NaOH or Na2CO3 aqueous solution | Room temperature | 1–2 hours | pH adjustment to neutralize sulfonic acids |

Purification and Characterization

- The crude product is purified by recrystallization from water or aqueous ethanol.

- Ion-exchange chromatography may be used to remove impurities.

- Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

- Studies indicate that controlling the sulfonation temperature is critical to maintain the integrity of the triazine ring and phenazinium core.

- The nucleophilic substitution step benefits from the use of polar aprotic solvents to increase yield and reduce side products.

- The disodium salt form improves aqueous solubility and stability, which is essential for applications in dye chemistry or biochemical assays.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Phenazinium core synthesis | Diphenylamine derivatives, FeCl3 | Formation of phenazinium ring | Oxidation control, temp 0–25 °C |

| Aromatic sulfonation | Sulfuric acid or chlorosulfonic acid | Introduce sulfonate groups | Temp control 0–50 °C |

| Triazine substitution | 4-chloro-6-methoxy-1,3,5-triazine, amine | Attach triazine moiety | 50–80 °C, polar aprotic solvent |

| Salt formation | Sodium hydroxide or carbonate | Form disodium salt | pH neutralization, room temp |

| Purification | Recrystallization, chromatography | Remove impurities | Solvent choice critical |

Q & A

Q. Table 1. Key Reaction Parameters for Triazine-Phenazine Coupling

| Parameter | Optimal Range | Analytical Control Method |

|---|---|---|

| Temperature | 60–70°C | In-situ FT-IR monitoring |

| pH | 8.5–9.0 (phosphate buffer) | pH-stat titration |

| Catalyst | Pd/C (1 mol%) | ICP-MS for residual Pd |

| Reaction Time | 12–16 hours | TLC (silica, EtOAc/MeOH) |

Q. Table 2. Stability Assessment Under Stress Conditions

| Condition | Degradation Products Identified | Half-Life (h) |

|---|---|---|

| UV (365 nm) | Desulphonated phenazine | 18.2 |

| H₂O₂ (0.3% w/v) | Oxidized triazine ring | 6.5 |

| pH 2 (HCl) | Hydrolyzed methoxy groups | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.